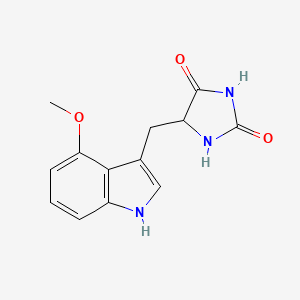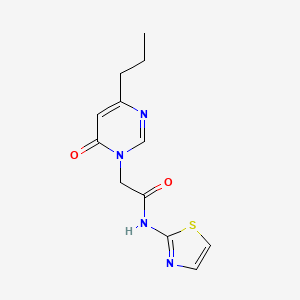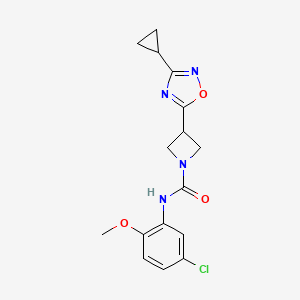
7-(三氟甲氧基)色满-4-酮
描述
7-(Trifluoromethoxy)chroman-4-one is a derivative of chroman-4-one . The chroman-4-one skeleton is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Chroman-4-one derivatives are synthesized through various methods. For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Molecular Structure Analysis
The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) framework consists of a benzene ring fused to 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond. This difference in the structure of 4-chromanones and chromones often leads to strong differences in the chemistry and biological activity of these compounds .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .科学研究应用
Medicinal Chemistry and Drug Development
The chroman-4-one framework serves as a crucial building block in medicinal chemistry. Researchers have synthesized various derivatives of 7-(Trifluoromethoxy)chroman-4-one to explore their pharmacological properties. Some notable applications include:
- Anti-inflammatory Agents : These compounds exhibit potential anti-inflammatory effects, making them relevant for conditions like arthritis, autoimmune diseases, and chronic inflammation .
Cosmetic and Dermatological Applications
Chroman-4-one derivatives find use in cosmetic formulations due to their skin and hair benefits:
- Skin Care : These compounds are employed in cosmetic preparations to improve skin texture, address inflammation, and promote wound healing .
Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation chemistry have led to the development of novel reagents. Researchers are exploring ways to incorporate the trifluoromethoxy group into various compounds. These reagents facilitate the synthesis of CF3O-containing molecules, expanding the toolbox for synthetic chemists .
未来方向
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
属性
IUPAC Name |
7-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOVSJXNSHPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethoxy)chroman-4-one | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate](/img/structure/B2447117.png)
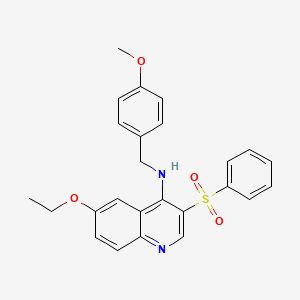
![16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2447121.png)



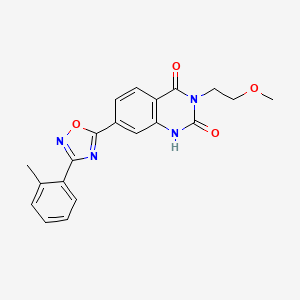

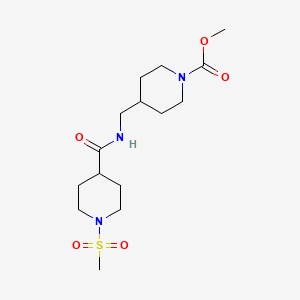
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2447130.png)
